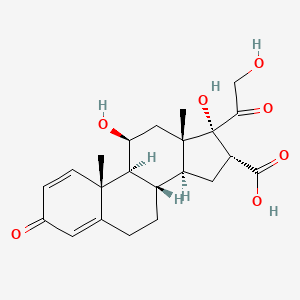
Alletorphinum
Übersicht
Beschreibung
Alletorphinum is a naturally occurring peptide that belongs to the family of opioid peptides. It is produced in the skin of the frog, Phyllomedusa bicolor, and has been found to possess potent analgesic properties. The peptide has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
Alletorphinum acts on the opioid receptors in the central nervous system, which are responsible for the regulation of pain and mood. The peptide binds to these receptors and activates them, leading to a reduction in pain and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
Alletorphinum has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain, induce analgesia, and increase feelings of euphoria. It has also been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Alletorphinum in lab experiments include its potent analgesic properties, its ability to induce analgesia, and its anti-inflammatory properties. However, there are also some limitations to its use, including its high cost and the difficulty of obtaining sufficient quantities of the peptide.
Zukünftige Richtungen
There are several future directions for research on Alletorphinum. One area of research is the development of synthetic analogs of the peptide that are more potent and have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of Alletorphinum in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of the peptide and its mechanism of action.
Synthesemethoden
The synthesis of Alletorphinum involves the extraction of the peptide from the skin of the frog. The skin is first washed, and then the peptide is extracted using a combination of solvents and acid hydrolysis. The resulting crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain pure Alletorphinum.
Wissenschaftliche Forschungsanwendungen
Alletorphinum has been studied for its potential therapeutic applications in the field of pain management. The peptide has been found to possess potent analgesic properties, and has been shown to be effective in reducing pain in animal models of chronic pain. It has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQIRUUENNTOQL-PMEKXCSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029889 | |
| Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alletorphinum | |
CAS RN |
23758-80-7 | |
| Record name | Alletorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23758-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alletorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLETORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UWR086NOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![magnesium;[(3R,21S,22S)-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15(24),17,19-decaen-16-ylidene]methanolate](/img/structure/B1256978.png)
![N-[3-[2-(4-chloroanilino)-4-thiazolyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1256979.png)
![1-Butyl-3-(5-methyl-6-oxo-3-benzo[b][1,4]benzothiazepinyl)urea](/img/structure/B1256982.png)



